![molecular formula C24H16N2O3S B612188 2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide CAS No. 1430420-02-2](/img/structure/B612188.png)

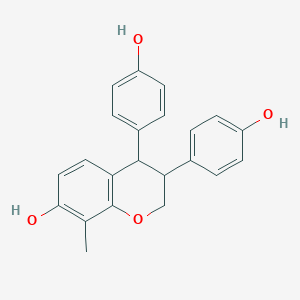

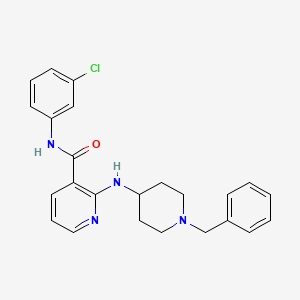

2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide

Vue d'ensemble

Description

Downregulate phosphorylation of STAT3, increase the expression of cleaved caspase-3, inhibit cell cycle progression and promote apoptosis in breast and pancreatic cancer cells with low micromolar to nanomolar IC50 values. Furthermore, HJC-0123 significantly suppressed estrogen receptor (ER)-negative breast cancer MDA-MB-231 xenograft tumor growth in vivo (p.o.), indicating its great potential as an efficacious and orally bioavailable drug candidate for human cancer therapy.

Applications De Recherche Scientifique

Antioxidant and Antibacterial Activities

2-Phenyl-quinoline-4-carboxylic acid and its derivatives exhibit significant antioxidant and antibacterial properties. For example, certain phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrated good chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals. These compounds also showed comparable antibacterial potency to ampicillin against various bacterial strains (Shankerrao et al., 2013).

Synthesis and Chemical Reactions

The synthesis and chemical reactions of thieno[3,2-c]quinoline derivatives, including those derived from 2-phenyl-quinoline-4-carboxylic acid, are well-documented. These reactions involve various reagents and aryl-amine derivatives, contributing to the diversity of quinoline compounds (Abu‐Hashem et al., 2021).

Structural Studies

Studies on the different solvates of dicarboxylic acids with pyridine and quinoline, including those related to 2-phenyl-quinoline-4-carboxylic acid, have been conducted to understand their hydrogen bond interactions and molecular structures (Singh & Baruah, 2009).

Inhibitory Properties

Amides of 2-phenyl-quinoline-4-carboxylic acid, such as AX10479, have been identified as zinc-dependent inhibitors in biological studies. These inhibitors show potential in pharmacological research, particularly in relation to human plasma Lp-PLA2 (Hu et al., 2013).

Antimicrobial Activity

Derivatives of 2-phenyl-quinoline-4-carboxylic acid demonstrate notable antimicrobial activity. Microwave-irradiated synthesis of these compounds has shown efficacy against a broad spectrum of microorganisms, including Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Potential in Parkinson's Disease Therapy

A natural quinoline alkaloid synthesized from 2-(Quinoline-8-carboxamido)benzoic acid, isolated from deep-sea-derived fungus, exhibited neuroprotective properties in a Caenorhabditis elegans Parkinson's disease model. This suggests potential therapeutic applications for Parkinson's disease (Lee et al., 2022).

Photovoltaic Applications

Studies on copolymers based on benzodithiophene and quinoxaline, related to 2-phenyl-quinoline-4-carboxylic acid, have shown promising results in enhancing photovoltaic performance. This indicates potential applications in solar cell technology (Hu et al., 2014).

Propriétés

Numéro CAS |

1430420-02-2 |

|---|---|

Formule moléculaire |

C24H16N2O3S |

Poids moléculaire |

412.46 |

Nom IUPAC |

N-(1,1-dioxo-1-benzothiophen-6-yl)-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C24H16N2O3S/c27-24(25-18-11-10-17-12-13-30(28,29)23(17)14-18)20-15-22(16-6-2-1-3-7-16)26-21-9-5-4-8-19(20)21/h1-15H,(H,25,27) |

Clé InChI |

ZUYCAEIBKWUMND-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)C=CS5(=O)=O |

Apparence |

white solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

HJC0123; HJC 0123; HJC-0123. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethyl]-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzamide](/img/structure/B612107.png)

![(S)-(+)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B612109.png)

![4-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-3-[7-methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B612114.png)

![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)

![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)

![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)